3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅Cl₂NO. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a pyrrolidine ring attached to a chlorinated methylphenoxy group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-methylphenoxy)pyrrolidine
- 3-(4-Chloro-2-methylphenoxy)pyrrolidine acetate
- 3-(4-Chloro-2-methylphenoxy)pyrrolidine sulfate
Uniqueness
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRZVLSWSXMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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